N-[(6-chloro-1H-benzimidazol-2-yl)methyl]propan-2-amine
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Overview
Description
N-[(6-chloro-1H-benzimidazol-2-yl)methyl]propan-2-amine is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloro-1H-benzimidazol-2-yl)methyl]propan-2-amine typically involves the condensation of 6-chloro-1H-benzimidazole with propan-2-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common reagents used in the synthesis include formic acid, trimethyl orthoformate, and carbondisulphide in an alkaline alcoholic solution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as flash chromatography and crystallization ensures the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloro-1H-benzimidazol-2-yl)methyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole compounds with various functional groups.
Scientific Research Applications
N-[(6-chloro-1H-benzimidazol-2-yl)methyl]propan-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(6-chloro-1H-benzimidazol-2-yl)methyl]propan-2-amine involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses or the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-1H-benzimidazole
- Propan-2-amine
- Other benzimidazole derivatives
Uniqueness
N-[(6-chloro-1H-benzimidazol-2-yl)methyl]propan-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Compared to other benzimidazole derivatives, this compound may exhibit enhanced potency and selectivity in its biological effects .
Properties
IUPAC Name |
N-[(6-chloro-1H-benzimidazol-2-yl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3/c1-7(2)13-6-11-14-9-4-3-8(12)5-10(9)15-11/h3-5,7,13H,6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOZXOAZEXVQSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NC2=C(N1)C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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